molecular formula C13H18BrN3O3 B6628080 4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole

4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole

Cat. No.: B6628080
M. Wt: 344.20 g/mol
InChI Key: XRQLVBGWHQXKFZ-UHFFFAOYSA-N
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Description

4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Properties

IUPAC Name

4-bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O3/c14-11-9-16(15-12(11)17(18)19)8-10-4-7-13(20-10)5-2-1-3-6-13/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQLVBGWHQXKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(O2)CN3C=C(C(=N3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole involves multiple steps, starting with the formation of the oxaspiro[4.5]decan-1-one scaffold. This can be achieved through a Lewis acid-catalyzed Prins/pinacol cascade process, which provides good yields and excellent selectivity

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles like sodium azide for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromo group can yield various substituted pyrazoles.

Scientific Research Applications

4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole is unique due to the presence of both bromo and nitro groups, which confer distinct reactivity and biological properties. Its spirocyclic structure also adds to its uniqueness, making it a valuable compound for various applications in research and industry.

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